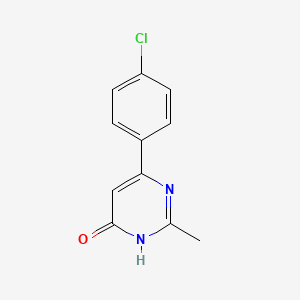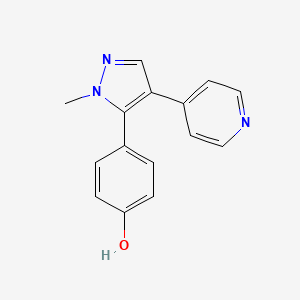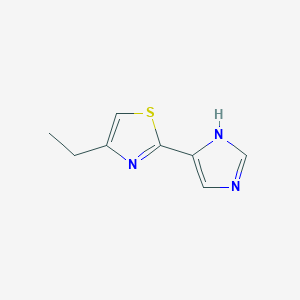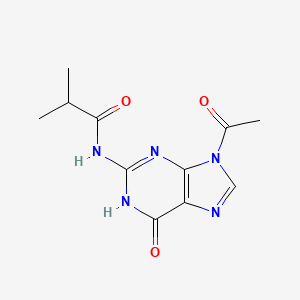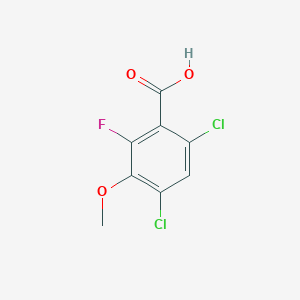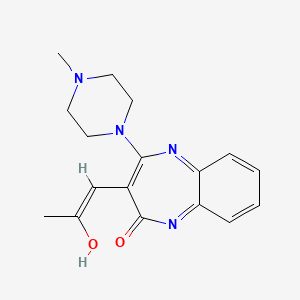
Olanzapine Lactam Impurity
Descripción general
Descripción
Olanzapine Lactam Impurity, also known as (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a degradation product of Olanzapine . It is a potential impurity found in commercial preparations of olanzapine . This impurity is formed during storage or exposure to thermal stress .
Synthesis Analysis
The synthesis of this compound from olanzapine is a multi-step process . It is a degradation product resulting from the oxidation and ring-opening of the thiophene ring of olanzapine .Molecular Structure Analysis
The molecular formula of this compound is C17H20N4O2 . Its molecular weight is 312.37 .Chemical Reactions Analysis
This compound is a degradation product of Olanzapine, a serotonergic . It is formed during storage or exposure to thermal stress .Physical And Chemical Properties Analysis
This compound appears as a yellow solid . It is slightly soluble in DMSO and warm methanol .Aplicaciones Científicas De Investigación
Analytical Method Development
In the field of analytical chemistry, olanzapine lactam impurity plays a crucial role. A study by Rangiah (2014) developed a sensitive ultrahigh performance liquid chromatography-mass spectrometry method for quantifying olanzapine and its metabolites, including lactam impurities. This method is vital for detecting these impurities in small volumes of sera samples with high sensitivity (Rangiah, 2014).
Impurity Identification and Characterization
The identification and characterization of impurities in drug synthesis are crucial for drug safety and efficacy. Zhuang et al. (2018) isolated and characterized novel process-related impurities in olanzapine, including lactam impurities. This study provides insights into the formation and control of these impurities during drug manufacture (Zhuang et al., 2018).
Drug Synthesis and Impurity Formation
Understanding the synthesis and impurity formation in drugs is essential for pharmaceutical research. Thatipalli et al. (2008) focused on synthesizing and characterizing impurities of olanzapine, an antipsychotic drug, which included lactam impurities. This research offers valuable information on the chemical processes leading to these impurities (Thatipalli et al., 2008).
Drug Degradation Studies
Studying the degradation products of pharmaceuticals helps in understanding their stability and shelf life. Rao et al. (2011) described the impurities found in olanzapine in both drug substance and drug product, including lactam impurities. This research aids in understanding the drug's stability under various conditions (Rao et al., 2011).
Drug Quality Control
Cui et al. (2011) developed a liquid chromatographic method for determining olanzapine and related impurities, including lactam impurities, in bulk drugs. This method is significant for routine quality control in pharmaceutical production (Cui et al., 2011).
Mecanismo De Acción
Target of Action
Olanzapine Lactam Impurity, also known as 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-, (3Z), is a degradation product of Olanzapine . The primary targets of this compound are dopamine D-1 and D-2 receptors . These receptors play a crucial role in the regulation of cognition, motivation, and feelings of pleasure .
Mode of Action
The compound acts as an antagonist of the dopamine D-1 and D-2 receptors . It also has antimuscarinic anticholinergic properties and exhibits antagonist activity at noradrenergic with α-receptors .
Biochemical Pathways
The formation of this compound is a degradation product resulting from the oxidation and ring-opening of the thiophene ring of olanzapine . The formation of this impurity is typically accompanied by the formation of ketothiolactam .
Pharmacokinetics
It is known that the compound is formed during storage or exposure to thermal stress . This suggests that its bioavailability may be influenced by these factors.
Result of Action
The antagonistic action of this compound on dopamine D-1 and D-2 receptors, as well as its antimuscarinic anticholinergic properties and antagonist activity at noradrenergic with α-receptors, can lead to a reduction in psychotic symptoms . .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as storage conditions and temperature . Exposure to thermal stress, for example, can lead to the formation of this impurity .
Safety and Hazards
When handling Olanzapine Lactam Impurity, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVZGLTQPNIEY-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






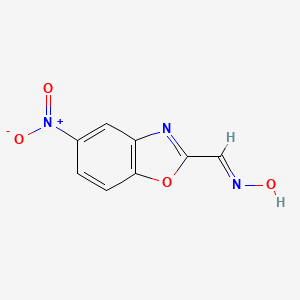
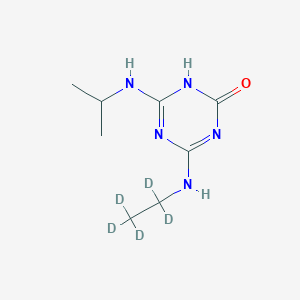

![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
